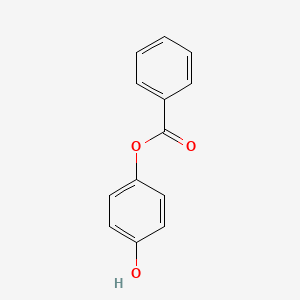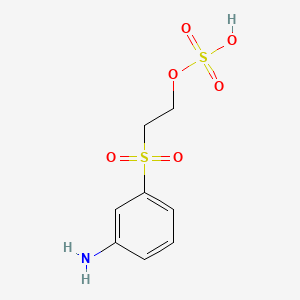
3-(Isodecyloxy)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isodecyloxy)propylamine is an organic compound with the molecular formula C13H29NO. It is a type of amine, specifically a propylamine, where the amine group is attached to a propyl chain that is further substituted with an isodecyloxy group. This compound is known for its applications in various industrial and research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isodecyloxy)propylamine typically involves the reaction of isodecanol with 3-chloropropylamine. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of isodecanol is replaced by the amine group of 3-chloropropylamine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically conducted in large reactors with continuous monitoring to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions
3-(Isodecyloxy)propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various amides, oxides, and substituted organic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Isodecyloxy)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(Isodecyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Methylnonyloxy)propylamine
- 3-(Isodecyloxy)propylamine
- 1-Propanamine, 3-(isodecyloxy)-
Uniqueness
Compared to similar compounds, this compound is unique due to its specific isodecyloxy substitution, which imparts distinct chemical properties such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
30113-45-2 |
|---|---|
Molecular Formula |
C13H29NO |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
3-(8-methylnonoxy)propan-1-amine |
InChI |
InChI=1S/C13H29NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-12,14H2,1-2H3 |
InChI Key |
DHIBIUNZWFPELU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOCCCN |
Canonical SMILES |
CC(C)CCCCCCCOCCCN |
Key on ui other cas no. |
218141-16-3 30113-45-2 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





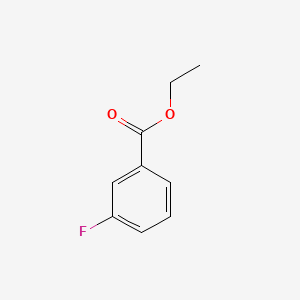

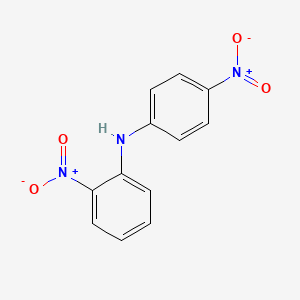

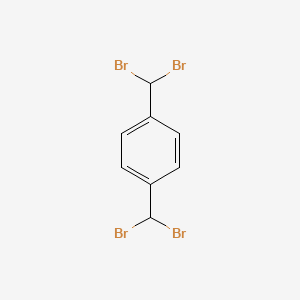

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)
